N,3-dimethyl-1,2-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,3-dimethyl-1,2-thiazol-4-amine” is a chemical compound with the CAS Number: 2230799-39-8 . It has a molecular weight of 128.2 . It is in liquid form .
Molecular Structure Analysis
The InChI code for “N,3-dimethyl-1,2-thiazol-4-amine” is 1S/C5H8N2S/c1-4-5 (6-2)3-8-7-4/h3,6H,1-2H3 . The InChI key is QWOYUOKWODFSCP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N,3-dimethyl-1,2-thiazol-4-amine” is a liquid . It is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 128.2 .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. Researchers have explored derivatives of the thiazole ring to develop compounds with antioxidant properties. These molecules can help neutralize free radicals and protect cells from oxidative damage .
- Thiazoles have been studied for their antitumor and cytotoxic effects. Certain derivatives exhibit potent activity against cancer cells. For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated significant cytotoxicity against prostate cancer cells .
- Thiazole derivatives, including 1,2,4-triazol compounds, have been explored as agrochemicals. Specifically, CGR3, a synthesized 1,2,4-triazol derivative, functions as a root growth stimulant. It influences endogenous hormone levels (such as IAA, ABA, and GA3) and plays a role in controlling primary root development .
Antioxidant Properties
Antitumor and Cytotoxic Activity
Agrochemical Applications
Safety and Hazards
“N,3-dimethyl-1,2-thiazol-4-amine” is classified as dangerous . It has hazard statements H226, H302, H312, H314, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
N,3-Dimethyl-1,2-thiazol-4-amine is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . .
Mode of Action
It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives are known to have the potential to activate or stop various biochemical pathways and enzymes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
N,3-dimethyl-1,2-thiazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-4-5(6-2)3-8-7-4/h3,6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOYUOKWODFSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.